

Application Notes and Protocols for Intravenous Glucose Tolerance Test (ivGTT) with Aleniglipron

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Compound of Interest

Compound Name: Aleniglipron

Cat. No.: B15570336

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Introduction

Aleniglipron (GSBR-1290) is an orally available, small molecule, biased agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1] As a GLP-1R agonist, **Aleniglipron** enhances glucose-dependent insulin secretion, a key mechanism for maintaining glucose homeostasis. The intravenous glucose tolerance test (IVGTT) is a crucial experimental procedure to evaluate the pharmacodynamic effects of compounds like **Aleniglipron** on insulin secretion and glucose metabolism. These application notes provide a detailed protocol for conducting an IVGTT with **Aleniglipron** in a research setting, particularly in non-human primates, which have been used in the preclinical evaluation of this compound.[1]

Mechanism of Action

Aleniglipron selectively activates the G-protein signaling pathway of the GLP-1 receptor with minimal recruitment of β -arrestin.[1] This biased agonism is thought to contribute to its therapeutic effects. The activation of the GLP-1R in pancreatic β -cells initiates a cascade of intracellular events, leading to the potentiation of glucose-stimulated insulin secretion.

Data Presentation

While specific quantitative data from IVGTT studies with **Aleniglipron** are not publicly available, the following tables represent the expected outcomes based on the known mechanism of action of GLP-1R agonists. These tables are provided as a template for data presentation. Preclinical studies in non-human primates have shown that **Aleniglipron** administration leads to a significant, dose-dependent increase in insulin secretion and a reduction in blood glucose levels following an intravenous glucose challenge, with effects comparable to the established GLP-1R agonist liraglutide.[1]

Table 1: Plasma Glucose Levels (mg/dL) during IVGTT in Non-Human Primates

Time (minutes)	Vehicle Control (Mean ± SEM)	Aleniglipron (0.05 mg/kg) (Mean ± SEM)	Liraglutide (0.1 mg/kg) (Mean ± SEM)
-5 (Baseline)	85 ± 4	84 ± 5	86 ± 4
0 (Glucose Bolus)	350 ± 15	345 ± 18	348 ± 16
5	300 ± 12	250 ± 14	255 ± 13
10	250 ± 10	180 ± 11	185 ± 10
20	180 ± 8	110 ± 9	115 ± 8
30	120 ± 6	90 ± 7	95 ± 6
60	90 ± 5	85 ± 5	88 ± 5

*Representative data indicating a statistically significant difference ($p < 0.05$) compared to the vehicle control.

Table 2: Plasma Insulin Levels (μU/mL) during IVGTT in Non-Human Primates

Time (minutes)	Vehicle Control (Mean \pm SEM)	Aleniglipron (0.05 mg/kg) (Mean \pm SEM)	Liraglutide (0.1 mg/kg) (Mean \pm SEM)
-5 (Baseline)	5 \pm 1	6 \pm 1	5 \pm 1
0 (Glucose Bolus)	5 \pm 1	6 \pm 1	5 \pm 1
5	50 \pm 5	120 \pm 10	115 \pm 9
10	40 \pm 4	90 \pm 8	85 \pm 7
20	25 \pm 3	50 \pm 5	45 \pm 4
30	15 \pm 2	30 \pm 3	28 \pm 3
60	8 \pm 1	10 \pm 2	9 \pm 1

*Representative data indicating a statistically significant difference ($p < 0.05$) compared to the vehicle control.

Experimental Protocols

This protocol is a composite based on standard IVGTT procedures for non-human primates and specific details from preclinical studies of GLP-1R agonists.[\[1\]](#)[\[2\]](#)

Objective: To assess the effect of **Aleniglipron** on glucose-stimulated insulin secretion and glucose clearance.

Materials:

- **Aleniglipron** (GSBR-1290)
- Vehicle (e.g., sterile water or saline)
- Positive control: Liraglutide
- 50% Dextrose solution
- Anesthetic agent (e.g., ketamine)

- Catheters for intravenous administration and blood sampling
- Blood collection tubes (e.g., EDTA tubes for plasma)
- Glucometer and test strips
- Centrifuge
- Assay kits for insulin measurement (e.g., ELISA)

Animal Model:

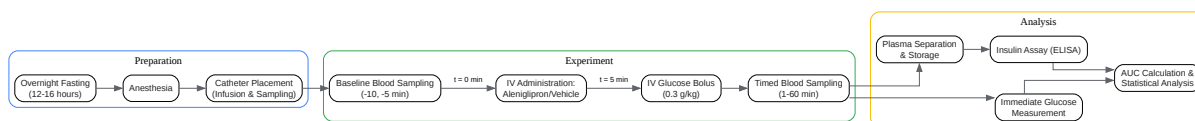
- Non-human primates (e.g., Cynomolgus or Rhesus macaques), fasted overnight (approximately 12-16 hours) with free access to water.

Procedure:

- Animal Preparation:
 - Anesthetize the animal using an appropriate anesthetic agent.
 - Place catheters in a peripheral vein for infusion of glucose and test articles, and in another vein (or an artery) for blood sampling.
- Baseline Sampling:
 - Collect two baseline blood samples at -10 and -5 minutes prior to drug administration.
- Drug Administration:
 - At time 0, administer a single intravenous bolus of **Aleniglipron** (e.g., 0.05 mg/kg), Liraglutide (e.g., 0.1 mg/kg), or vehicle. The volume of administration should be consistent across all groups.
- Glucose Challenge:
 - Five minutes after the drug administration, administer an intravenous bolus of 50% dextrose solution (e.g., 0.3 g/kg body weight).

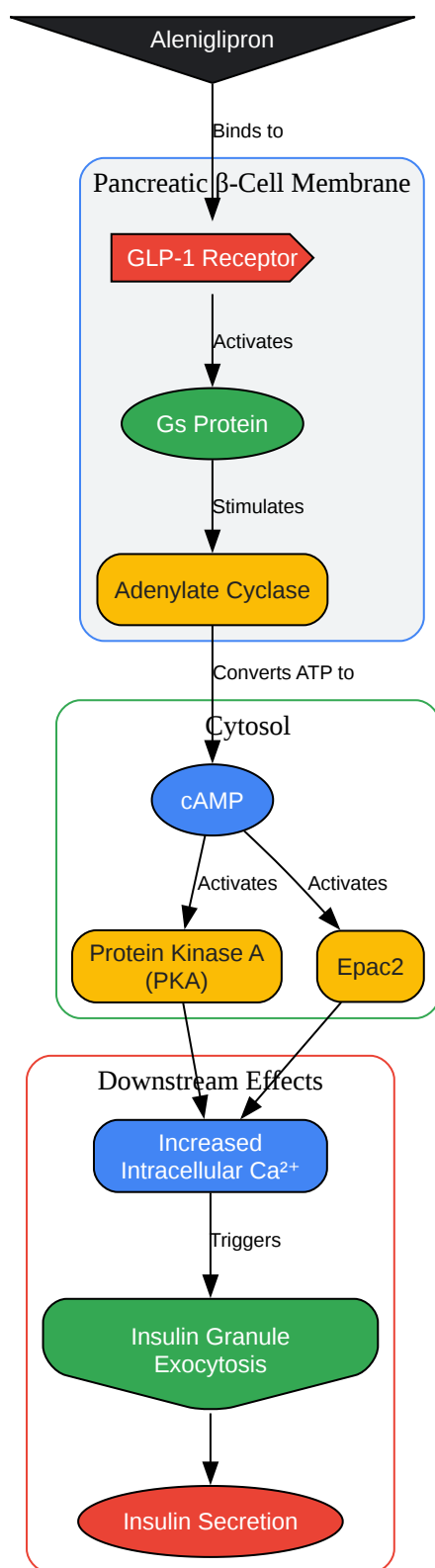
- Blood Sampling:
 - Collect blood samples at 1, 3, 5, 10, 15, 20, 30, and 60 minutes after the glucose bolus.
 - For each sample, immediately measure blood glucose using a glucometer.
 - Place the remaining blood in EDTA tubes, keep on ice, and then centrifuge to separate plasma. Store plasma samples at -80°C until insulin analysis.
- Data Analysis:
 - Measure plasma insulin concentrations using a validated assay.
 - Calculate the area under the curve (AUC) for both glucose and insulin.
 - Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to compare the effects of **Aleniglipron** and Liraglutide to the vehicle control.

Mandatory Visualizations



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IVGTT Experimental Workflow.



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Aleniglipron's GLP-1R Signaling Pathway.

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References

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